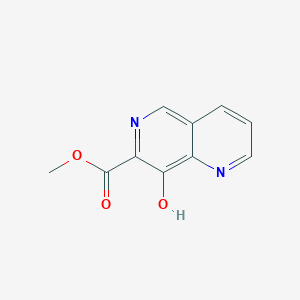

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Descripción general

Descripción

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an aminated naphthyridine derivative .

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the most significant applications of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is its role as an inhibitor of viral replication, particularly against Human Cytomegalovirus (HCMV). Research has demonstrated that this compound can effectively inhibit the pUL89 endonuclease, a critical enzyme for HCMV genome packaging .

Case Study:

In a study assessing various analogs of 8-hydroxy-1,6-naphthyridine derivatives, several compounds were identified with IC50 values in the low micromolar range against pUL89-C. These compounds exhibited promising antiviral activity in cell-based assays, indicating their potential as therapeutic agents against HCMV infections .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties, particularly against Leishmania species. The compound's ability to sequester divalent metal cations is believed to contribute to its mechanism of action against these parasites .

Case Study:

A collaborative study involving the Drugs for Neglected Diseases initiative explored the efficacy of various naphthyridine derivatives in treating visceral leishmaniasis. Although initial compounds showed limited efficacy in vivo, further modifications led to improved profiles that demonstrated significant reductions in parasite burden in mouse models .

Metal Chelation

The ability of this compound to chelate metal ions is another area of interest. This property is leveraged in developing inhibitors for various metalloproteins involved in disease processes.

Data Table: Metal Chelation Properties

| Metal Ion | Chelation Strength (estimated) |

|---|---|

| Zinc (Zn²⁺) | Moderate |

| Copper (Cu²⁺) | Strong |

| Iron (Fe²⁺/Fe³⁺) | Weak |

Synthesis and Optimization

The synthesis of this compound typically involves several steps starting from simpler precursors. Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of human cytomegalovirus pUL89 endonuclease, it binds to the metal-dependent active site of the enzyme, thereby preventing the cleavage and packaging of viral DNA . This inhibition disrupts the viral replication cycle, making it a potential antiviral agent.

Comparación Con Compuestos Similares

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate can be compared with other naphthyridine derivatives, such as:

8-hydroxy-1,6-naphthyridine-7-carboxamides: These compounds also inhibit human cytomegalovirus pUL89 endonuclease but may have different binding affinities and specificities.

1,5-naphthyridines: These compounds have similar structural features but may exhibit different biological activities due to variations in their chemical structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Actividad Biológica

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Target Interactions

This compound primarily acts as an inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. This enzyme is crucial for viral genome packaging and cleavage, making it a significant target for antiviral therapies. The compound binds to the active site of pUL89, effectively inhibiting its enzymatic activity and disrupting viral replication processes .

Biochemical Pathways

The interaction of this compound with various biological targets suggests that it may influence multiple biochemical pathways. Its ability to induce apoptosis in cancer cells and inhibit cell proliferation indicates potential anticancer properties . Additionally, it has been noted for its antimicrobial activities against various pathogens .

Biological Activities

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HCMV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication at micromolar concentrations . For instance, a study reported IC50 values in the low micromolar range for similar naphthyridine compounds against HCMV .

Anticancer Properties

The compound has shown promise in cancer treatment by inducing apoptosis in various cancer cell lines. Its mechanism involves the inhibition of cell cycle progression and promotion of programmed cell death . The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis induction |

Antimicrobial Activity

This compound has demonstrated antimicrobial effects, particularly against bacterial strains. It has shown activity comparable to standard antibiotics in inhibiting the growth of both Gram-positive and Gram-negative bacteria . The following table highlights its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics when administered orally. Similar compounds have shown good bioavailability and stability under physiological conditions .

Case Studies and Research Findings

Recent studies have further elucidated the potential of this compound as a therapeutic agent:

- Antiviral Efficacy Study : A study conducted on HCMV-infected cells demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to untreated controls .

- Cancer Cell Line Analysis : Research involving various cancer cell lines indicated that this compound could selectively induce apoptosis while sparing normal cells .

- In Vivo Studies : Preliminary animal studies have shown that derivatives of this compound exhibit promising results in reducing tumor size and enhancing survival rates in mouse models of cancer .

Propiedades

IUPAC Name |

methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSXBRXJCGXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC=NC2=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625072 | |

| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410542-68-6 | |

| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.